molecular formula C13H13N5OS B2685813 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 514793-30-7

5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B2685813
CAS No.: 514793-30-7
M. Wt: 287.34
InChI Key: MGUSDHXYQOMZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a triazolo-pyrimidine derivative characterized by a hydroxyl group at position 7, an amino group at position 5, and a phenethylthio substituent at position 3. The phenethylthio group introduces hydrophobicity and flexibility, which may influence solubility, bioavailability, and binding affinity in biological systems.

Properties

IUPAC Name

5-amino-3-(2-phenylethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c14-10-8-11(19)15-12-16-17-13(18(10)12)20-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,14H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUSDHXYQOMZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C3N2C(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenethylthio Group: The phenethylthio group is introduced through nucleophilic substitution reactions. Thiol derivatives react with halogenated triazolopyrimidines to form the desired product.

    Amination: The amino group is introduced via nucleophilic substitution or amination reactions, often using amines or ammonia under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenethylthio groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidines, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound is being studied for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a candidate for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, its interaction with kinases can result in the inhibition of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations and Structural Features

Triazolo-pyrimidines exhibit diverse biological and physicochemical properties depending on substituent positions and electronic effects. Below is a comparative breakdown:

Position 3 Substituents
  • Main Compound : Phenethylthio (–SCH2CH2Ph) introduces a hydrophobic, flexible side chain. The sulfur atom may participate in hydrogen bonding or π-interactions.
  • 5-Methyl-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidine () : A 3-methylphenyl substituent creates a planar aromatic system with dihedral angles of 15.09° between the phenyl and heterocyclic core, influencing crystal packing via π-π interactions .
Position 5 Substituents
  • Main Compound: The amino (–NH2) group is electron-donating, enhancing the nucleophilicity of the hydroxyl group at position 7.
Position 7 Hydroxyl Group

The hydroxyl group is conserved across most analogs (Evidences 4–8), contributing to hydrogen-bonding networks. For example, in 4-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol (), the hydroxyl forms intramolecular hydrogen bonds, enhancing stability .

Crystallographic and Spectroscopic Data

  • : The crystal structure reveals dimer formation via C–H⋯N hydrogen bonds (2.53–2.61 Å) and π-π stacking (3.54–3.70 Å) .
  • : The aminophenol derivative exhibits a planar triazolo-pyrimidine core with a dihedral angle of 71.80° between the hydroxyl-phenyl and heterocycle .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Notable Substituent Effects
5-Amino-3-(phenethylthio)-... C13H14N6OS 302.35 2.8 High hydrophobicity (phenethylthio)
5-(Difluoromethyl)-... () C6H4F2N4O 186.12 1.2 Polar (–CF2H), acidic hydroxyl
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol () C11H8N4O 212.21 3.1 Steric bulk (phenyl), π-π interactions

Biological Activity

5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C13H13N5OS and a molar mass of 287.34 g/mol, features a triazolo-pyrimidine core that is known for its diverse pharmacological properties.

The compound exhibits several notable physico-chemical properties:

  • Molecular Formula : C13H13N5OS
  • Molar Mass : 287.34 g/mol
  • CAS Number : 514793-30-7

These properties are critical for understanding the compound's solubility, stability, and potential interactions within biological systems.

Biological Activity Overview

Research indicates that this compound possesses various biological activities that may be leveraged in therapeutic applications. Key areas of activity include:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM for structurally related compounds .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this class of compounds against various cancer cell lines:

  • Compounds derived from triazolo-pyrimidine structures have shown promising cytotoxicity against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. The IC50 values indicated varying degrees of effectiveness, suggesting potential for further development as anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Molecular docking studies suggest that the compound interacts with key enzymes involved in bacterial DNA replication and repair processes, such as DNA gyrase and MurD . These interactions are facilitated by hydrogen bonds and hydrophobic interactions that stabilize the binding within the active site.
  • Antifungal Properties : Similar compounds have exhibited antifungal activity against various strains of Candida, indicating a broad spectrum of antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 µM
Escherichia coliSignificant growth inhibition
CytotoxicityMCF-7 (Breast cancer)IC50 values indicating cytotoxicity
HepG2 (Liver carcinoma)Varying degrees of effectiveness
AntifungalCandida spp.Notable antifungal activity

Q & A

Basic: What are the optimized synthetic routes for 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under reflux conditions. For example, describes a chlorination step using POCl₃ at 100°C to introduce reactive groups to the triazolopyrimidine core. Key steps include:

Core Formation : Use of 1,2,4-triazole precursors with pyrimidine fragments, as seen in analogous syntheses of triazolo[1,5-a]pyrimidines .

Thioether Introduction : Phenethylthio groups can be added via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or DMF .

Amination : Final amino groups are introduced via ammonia treatment or reductive amination, monitored by TLC (e.g., ethyl acetate as eluent) .

Critical Parameters : Reaction temperature (70–100°C), solvent polarity (ethanol, acetic acid), and catalyst selection (e.g., sodium acetate in ) significantly impact yields.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Characterization requires a multi-technique approach:

  • ¹H/¹³C NMR : To confirm the presence of the phenethylthio group (δ ~2.8–3.2 ppm for SCH₂CH₂Ph) and aromatic protons (δ ~7.2–7.5 ppm) .
  • IR Spectroscopy : Identification of NH₂ stretches (~3350 cm⁻¹) and C=S/C-N bonds (~1250–1350 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 342.08 for C₁₃H₁₄N₆OS) .
  • X-ray Crystallography : Resolves puckering in the triazolopyrimidine ring (e.g., boat conformation deviations ~0.22 Å) .

Data Contradictions : Discrepancies in NH₂ proton signals may arise from tautomerism; use DMSO-d₆ to stabilize tautomeric forms .

Advanced: How to design experiments to assess its enzyme inhibition potential?

Methodological Answer:

Target Selection : Prioritize enzymes with structural homology to hypoxanthine-guanine phosphoribosyltransferase (HGPRT), as triazolopyrimidines often inhibit purine metabolism .

Assay Design :

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., hypoxanthine at λ = 250 nm) .
  • IC₅₀ Determination : Dose-response curves with recombinant HGPRT (0.1–100 µM compound) in Tris-HCl buffer (pH 7.4) .

Controls : Include allopurinol (known HGPRT inhibitor) and validate via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Advanced Tip : Pair with molecular docking (e.g., AutoDock Vina) to map binding interactions with HGPRT’s active site (PDB: 1BZY) .

Advanced: How to resolve contradictions in reported synthesis yields (e.g., 62% vs. 78%)?

Methodological Answer:
Yield discrepancies often stem from:

  • Catalyst Efficiency : Compare NaOAc ( ) vs. DMAP; the latter may enhance cyclization rates.
  • Purification Methods : Column chromatography (SiO₂, CH₂Cl₂/MeOH) vs. recrystallization (ethyl acetate/ethanol) affects recovery .
  • Side Reactions : Monitor intermediates via LC-MS to detect thiourea dimerization or oxidation byproducts .

Case Study : achieved 78% yield using glacial acetic acid, while reported 62% with ethanol; solvent polarity influences protonation of intermediates .

Advanced: What computational approaches elucidate structure-activity relationships (SAR)?

Methodological Answer:

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density (e.g., nucleophilic N atoms at positions 3 and 7) .

QSAR Modeling : Use MOE or Schrödinger to correlate logP values (calculated ~1.8) with antimicrobial activity .

Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) of the phenethylthio group in hydrophobic enzyme pockets .

Data Interpretation : High Fukui indices (>0.1) at the triazole ring suggest electrophilic attack sites, guiding derivatization strategies .

Advanced: How to address low aqueous solubility in biological assays?

Methodological Answer:

Co-Solvent Systems : Use DMSO/PBS (≤5% DMSO) or β-cyclodextrin inclusion complexes .

Prodrug Design : Synthesize phosphate esters at the 7-OH group (e.g., using phosphoryl chloride), improving solubility by ~10-fold .

Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation .

Validation : Monitor solubility via nephelometry and confirm stability via HPLC (C18 column, acetonitrile/water gradient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.